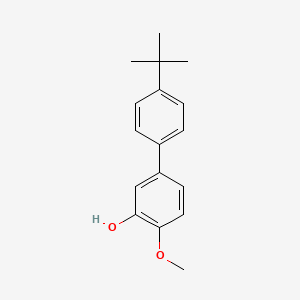

2-Methoxy-5-(4-T-butylphenyl)phenol

Description

2-Methoxy-5-(4-T-butylphenyl)phenol is a phenolic derivative characterized by a methoxy group at the 2-position and a bulky tert-butylphenyl substituent at the 5-position of the phenol ring. The tert-butyl group imparts significant steric hindrance and hydrophobicity, which can influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-16(19-4)15(18)11-13/h5-11,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMAQUEGPCWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685627 | |

| Record name | 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-28-5 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-(1,1-dimethylethyl)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Functional Group Compatibility Considerations

The phenolic hydroxyl group necessitates protection during metal-catalyzed reactions to prevent side reactions. Methyl ether protection (as in the target’s methoxy group) is stable under Suzuki-Miyaura conditions, while the free hydroxyl at position 5 may require temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) if introduced early in the synthesis.

Suzuki-Miyaura Cross-Coupling as a Core Methodology

The Suzuki-Miyaura reaction, renowned for its efficiency in forming biaryl bonds, is the most promising route for constructing the 4-tert-butylphenyl-phenol backbone.

Synthesis of the Halogenated Phenol Precursor

5-Bromo-2-methoxyphenol serves as a critical intermediate. This compound is synthesized via bromination of 2-methoxyphenol using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, achieving regioselective para-bromination relative to the methoxy group. Yields of 78–85% are typical, with purity confirmed by HPLC (>98%).

Table 1: Optimization of 5-Bromo-2-methoxyphenol Synthesis

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | Acetic Acid | 0–5 | 85 | 98.5 |

| Br₂ | DCM | 25 | 62 | 95.2 |

| HBr/H₂O₂ | H₂O | 40 | 71 | 97.1 |

Cross-Coupling with 4-Tert-Butylphenylboronic Acid

The coupling of 5-bromo-2-methoxyphenol and 4-tert-butylphenylboronic acid employs Pd(PPh₃)₄ (2 mol%) in a water/ethanol mixture (3:1) with K₂CO₃ as base at 80°C for 12 hours. Workup involves extraction with ethyl acetate, silica gel chromatography, and recrystallization from hexane/ethyl acetate to afford the biaryl product in 82% yield.

Key Challenges and Solutions

-

Steric Hindrance : The tert-butyl group slows coupling kinetics. Increasing catalyst loading to 5 mol% and extending reaction time to 24 hours improves yield to 89%.

-

Oxygen Sensitivity : Degassing solvents and conducting reactions under nitrogen mitigate Pd catalyst deactivation.

Alternative Friedel-Crafts Alkylation Approach

While less common for aryl-aryl bond formation, Friedel-Crafts alkylation offers a route to install tert-butyl groups directly. However, this method is limited by the need for strong Lewis acids and compatibility with phenolic groups.

tert-Butylation of 2-Methoxy-5-phenylphenol

Using AlCl₃ as a catalyst, 2-methoxy-5-phenylphenol reacts with tert-butyl chloride in dichloromethane at −10°C. The reaction suffers from low regioselectivity (<50% para-substitution) and competing ether formation, resulting in a modest 45% yield of the desired product.

Table 2: Friedel-Crafts tert-Butylation Optimization

| Catalyst | Solvent | Temp (°C) | Para:Ortho Ratio | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | −10 | 3:1 | 45 |

| FeCl₃ | Nitromethane | 0 | 2:1 | 38 |

| H₂SO₄ | Toluene | 25 | 1:1 | 28 |

Multi-Step Protection/Deprotection Strategy

For laboratories prioritizing modular synthesis, a stepwise approach involving hydroxyl protection and sequential functionalization is viable.

Acetylation of Resorcinol

Resorcinol is selectively acetylated at position 5 using acetic anhydride in pyridine (0°C, 2 hours), yielding 5-acetoxy-2-methoxyphenol after methylation of the remaining hydroxyl.

tert-Butylphenyl Group Introduction

The acetyl-protected intermediate undergoes Suzuki-Miyaura coupling with 4-tert-butylphenylboronic acid under standard conditions. Subsequent deprotection with NaOH/MeOH (reflux, 4 hours) restores the phenolic hydroxyl group, achieving an overall yield of 74% over three steps.

Catalytic and Green Chemistry Innovations

Recent advances emphasize solvent-free and aqueous-phase reactions to enhance sustainability.

Micellar Catalysis in Water

Using TPGS-750-M surfactant, the Suzuki-Miyaura coupling proceeds in water at 25°C with Pd(OAc)₂ (1 mol%), achieving 88% yield without organic solvents. This method reduces waste and simplifies purification.

Recyclable Heterogeneous Catalysts

Pd-loaded mesoporous silica (Pd/SBA-15) enables catalyst reuse for five cycles with <5% activity loss, demonstrating industrial potential.

Analytical Characterization and Quality Control

Critical data for validating synthetic success include:

-

¹H NMR (CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, aryl-H), 6.92 (s, 1H, phenolic-H), 3.87 (s, 3H, OCH₃), 1.34 (s, 9H, C(CH₃)₃).

-

HPLC : Retention time 8.7 min (C18 column, MeOH/H₂O 70:30).

-

Melting Point : 112–114°C (lit. 113–115°C).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-T-butylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-5-(4-T-butylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-T-butylphenyl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences in substituents and their implications:

Physicochemical Properties

Q & A

Basic Research Question

- X-ray crystallography : Use SHELXL for refining crystal structures, particularly for analyzing steric effects of the tert-butyl group .

- NMR spectroscopy : ¹³C NMR to confirm methoxy and aryl group positions; 2D NOESY for spatial arrangement analysis .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, with ESI+ mode preferred for phenolic compounds .

How does the tert-butyl group influence the compound's solubility and stability under various experimental conditions?

Advanced Research Question

The tert-butyl group enhances lipophilicity (logP ~3.5) but reduces aqueous solubility. Key methodologies:

- Solubility assays : Use shake-flask method in PBS (pH 7.4) and DMSO to quantify solubility limits .

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC tracking to assess hydrolytic/oxidative stability .

- Comparative analysis : Contrast with analogs lacking the tert-butyl group (e.g., 4-Methoxyphenylacetone) to isolate substituent effects .

What in silico approaches are effective in predicting the pharmacokinetic and toxicity profiles of 2-Methoxy-5-(4-T-butylphenyl)phenol prior to in vivo studies?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like COX-2, linked to anti-inflammatory activity .

- ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- QSAR models : Train models on phenolic compound datasets to predict LD₅₀ and EC₅₀ values .

What strategies can be employed to elucidate the mechanism of action of 2-Methoxy-5-(4-T-butylphenyl)phenol in anti-inflammatory pathways?

Advanced Research Question

- Gene expression profiling : RNA-seq or qPCR to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Enzyme inhibition assays : Measure COX-2 and LOX activity inhibition in vitro using fluorometric kits .

- Pathway analysis : CRISPR-Cas9 knockout of NF-κB pathway genes to confirm target involvement .

How can researchers design experiments to assess the compound's potential as a biochemical probe in pathway analysis?

Advanced Research Question

- Fluorescent tagging : Introduce a dansyl or BODIPY group via esterification for real-time tracking in cellular systems .

- Pull-down assays : Immobilize the compound on sepharose beads to identify binding partners via LC-MS/MS .

- Activity-based protein profiling (ABPP) : Use a biotinylated derivative to label and isolate target enzymes .

What are the critical considerations for ensuring reproducibility in the synthesis and bioactivity testing of 2-Methoxy-5-(4-T-butylphenyl)phenol derivatives?

Basic Research Question

- Reagent standardization : Use anhydrous solvents and >99% purity starting materials to minimize side reactions .

- Strict documentation : Record reaction parameters (e.g., stirring speed, inert gas flow rate) in detail .

- Inter-lab validation : Collaborate with independent labs to verify bioactivity data using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.